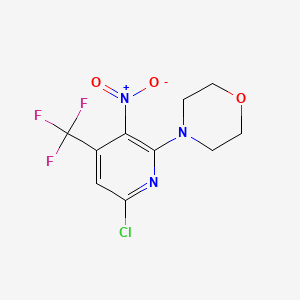

4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine

Vue d'ensemble

Description

4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine is a useful research compound. Its molecular formula is C10H9ClF3N3O3 and its molecular weight is 311.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine is a heterocyclic compound notable for its unique chemical structure, which includes a morpholine ring and a pyridine moiety with multiple substituents (chlorine, nitro, and trifluoromethyl groups). This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.

The chemical formula of this compound is C12H10ClF3N2O2, with a predicted boiling point of approximately 431.5 °C and a density of 1.533 g/cm³. The pKa value is estimated to be -2.37, indicating its acidic nature in solution .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.

- Antiparasitic Activity : The compound has been evaluated for its ability to inhibit parasitic infections, particularly those caused by Plasmodium species, which are responsible for malaria. Preliminary findings suggest it may inhibit PfATP4-associated Na+-ATPase activity, a crucial target in antimalarial drug development .

- Cytotoxic Effects : In vitro studies have indicated that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HepG2 and MCF-7 cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group enhances lipophilicity, which is essential for membrane permeability and biological interactions. The chlorine and nitro substituents may also contribute to its binding affinity to biological targets .

Comparative Analysis

A comparison of similar compounds reveals the unique aspects of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Chloro-3-nitropyridine | Contains nitro group | Lacks morpholine structure |

| 4-Trifluoromethylpyridine | Trifluoromethyl group | No chlorine or nitro substituents |

| Morpholine derivatives | Contains morpholine ring | Different substituents alter activity |

| 2-Chloroaniline | Simple aromatic amine | No heterocyclic structure |

This table illustrates how the combination of diverse functional groups in this compound enhances its biological properties compared to structurally similar compounds.

Case Studies

- Antimalarial Research : In a study focused on optimizing antimalarial therapies, derivatives similar to this compound were synthesized and evaluated for their efficacy against Plasmodium falciparum. The findings indicated that modifications to the pyridine moiety could significantly improve antiparasitic potency while maintaining metabolic stability .

- Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. The specific mechanisms of action were further investigated through apoptosis assays and cell cycle analysis .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine exhibits significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The presence of the nitro and trifluoromethyl groups enhances its efficacy against resistant strains of bacteria.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer drug.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases involved in cancer progression. The structural features of this compound allow it to bind effectively to active sites, blocking enzymatic activity and potentially leading to therapeutic benefits.

Herbicidal Activity

In agrochemical research, this compound has shown promise as a herbicide. Its unique structure allows for selective action against specific plant species, minimizing damage to crops while effectively controlling weeds. Field trials have indicated its effectiveness in various agricultural settings.

Pest Control

The compound is also being studied for its insecticidal properties. Preliminary results suggest that it can disrupt the nervous system of certain pests, providing a new avenue for pest management strategies in agriculture.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for the fine-tuning of substituents to optimize biological activity. The synthetic pathways can be adjusted to enhance specific properties, making it a versatile candidate for further research.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under hydrogenation or catalytic transfer conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 2 atm | 4-(6-Chloro-3-amino-4-trifluoromethyl-pyridin-2-yl)-morpholine | 92% | |

| NaBH₄/CuCl₂ | Methanol, 0°C → RT, 4 hr | 3-Amino derivative | 85% |

Key findings :

-

Reduction preserves the chloro and trifluoromethyl groups.

-

The amino product is a key intermediate for further derivatization (e.g., amidation, diazotization) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitutions at position 6 (chloro group):

Mechanistic notes :

-

Substitution is accelerated by the electron-withdrawing trifluoromethyl and nitro groups .

-

Steric hindrance from the morpholine ring limits reactivity at position 2.

Nitration and Halogenation

The pyridine ring undergoes electrophilic substitution under controlled conditions:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 60% | ||

| Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 5-Bromo-6-chloro derivative | 55% |

Key limitations :

-

Nitration at position 5 competes with existing nitro group reduction in acidic media .

-

Halogenation requires anhydrous conditions to avoid hydrolysis .

Trifluoromethyl Stability

The CF₃ group is resistant to hydrolysis and reduction under standard conditions but reacts with strong bases (e.g., LDA) to form carboxylates .

Morpholine Ring Reactivity

The morpholine oxygen participates in hydrogen bonding but remains inert to most electrophiles. Quaternary ammonium salts form via alkylation with methyl iodide .

Industrial-Scale Considerations

| Parameter | Optimized Condition | Impact |

|---|---|---|

| Temperature | 20–35°C | Minimizes byproduct formation |

| Solvent | THF/EtOAc | Enhances solubility and reaction rate |

| Catalyst | Pd/C or CuCl₂ | Improves selectivity for nitro reduction |

Data from highlight the use of continuous flow reactors for large-scale synthesis, achieving >90% purity after recrystallization.

Propriétés

IUPAC Name |

4-[6-chloro-3-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O3/c11-7-5-6(10(12,13)14)8(17(18)19)9(15-7)16-1-3-20-4-2-16/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNCOPLIRXJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.